N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
“N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They have attracted special attention because of their diverse chemical and biological features .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation .Molecular Structure Analysis
In a tricyclic quinazoline molecule, there are three important moieties: benzene, pyrimidine, and an additional cyclic side-chain portion . Tricyclic quinazolines contain several reaction centers, such as the nitrogen atoms at positions N-1 and N-3, and the carbonyl and imine groups at the C-4 carbon atom in the pyrimidine ring .Chemical Reactions Analysis
Quinazolines contain several reaction centers, such as the nitrogen atoms at positions N-1 and N-3, and the carbonyl and imine groups at the C-4 carbon atom in the pyrimidine ring . These fragments contribute to multireactivity in various types of reactions .Mechanism of Action
The mechanism of action of quinazoline derivatives can vary depending on their structure and the biological target. They have shown a broad range of bioactivities and applications such as anticancer, antimicrobial, antiviral, antidiabetic, antileishmanial, and inhibitory activities toward diverse kinases .
Safety and Hazards
The safety and hazards of quinazoline derivatives can vary widely depending on their structure and the specific biological targets they interact with. It’s important to note that while some quinazoline derivatives have shown promising therapeutic effects, others may have potential toxicity or side effects .
Future Directions
Quinazoline derivatives have shown a wide range of biological activities, making them a promising area for future research . Future directions could include the development of new synthesis methods, exploration of new biological targets, and the design of quinazoline derivatives with improved therapeutic efficacy and safety profiles .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-2-24-18-12-14(20(26)23-16-7-5-6-15(22)13-16)9-10-17(18)21(27)25-11-4-3-8-19(24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYVKNXPDNLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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